molecular formula C11H10OS B1597441 (4-Thien-2-ylphenyl)methanol CAS No. 81443-44-9

(4-Thien-2-ylphenyl)methanol

Cat. No. B1597441
CAS RN: 81443-44-9
M. Wt: 190.26 g/mol
InChI Key: KHZSWSHUIYOMSH-UHFFFAOYSA-N
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Description

(4-Thien-2-ylphenyl)methanol, also known as 4TPM, is an organic compound that has been studied for its potential applications in a variety of scientific fields. 4TPM is a thiophene-based molecule that is composed of a phenyl ring and a methoxy group, and it has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

Scientific Research Applications

Polymer Solar Cells Enhancement

A study by Zhou et al. (2013) highlighted the application of methanol treatment in enhancing the efficiency of polymer solar cells. The treatment improved several key performance metrics, such as built-in voltage, series resistance, and charge-transport properties, leading to a significant increase in the overall efficiency of thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester (PTB7:PC70 BM) solar cells (Zhou et al., 2013).

Synthesis of Heterocyclic Compounds

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives was facilitated by an aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3. This method demonstrated good yields, high selectivity, and efficiency in reaction times, as reported by Reddy et al. (2012) (Reddy et al., 2012).

Advanced Synthesis Techniques

A new and efficient synthesis route for 4H-Cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), utilizing bis(2-iodo-3-thienyl)methanol, was outlined by Brzezinski and Reynolds (2002). This synthesis pathway enhances the production process of significant organic semiconductor materials (Brzezinski & Reynolds, 2002).

Catalytic Reactions for Organic Synthesis

Qu et al. (2011) explored the use of RuCl3·3H2O as an effective catalyst for synthesizing bis(indolyl)methanes, bis(thienyl)methanes, and bis(fur-2-yl)methanes from indoles, 2-methylthiophene, and 2-methylfuran with aldehydes, showcasing the potential of (4-Thien-2-ylphenyl)methanol derivatives in organic synthesis (Qu et al., 2011).

Conversion of Methanol into Hydrocarbons

The research by Svelle et al. (2006) on the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 provided insights into the mechanistic pathways, differentiating ethene formation from the production of higher alkenes. This study underscores the complexity and potential of methanol-based reactions in industrial applications (Svelle et al., 2006).

properties

IUPAC Name

(4-thiophen-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSWSHUIYOMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383601
Record name [4-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Thien-2-ylphenyl)methanol

CAS RN

81443-44-9
Record name 4-(2-Thienyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81443-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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